molecular formula C15H12Cl4N2O2 B3444125 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione

3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione

Cat. No. B3444125
M. Wt: 394.1 g/mol
InChI Key: UVCYIEGAYLAMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione, also known as CPT, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment. It is a synthetic compound that has been found to have anti-cancer properties, and has been the focus of numerous scientific studies.

Mechanism of Action

The mechanism of action of 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione is not fully understood, but it is believed to work by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. By inhibiting the activity of this enzyme, 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione prevents cancer cells from dividing and growing, leading to cell death.
Biochemical and Physiological Effects:
3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, and has been shown to inhibit the growth of various cancer cell lines in vitro. 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione has also been shown to have anti-inflammatory properties, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione in lab experiments is that it has been shown to be effective in inhibiting the growth of various cancer cell lines in vitro. This makes it a useful tool for studying the mechanisms of cancer cell growth and division. However, one limitation of using 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione in lab experiments is that it can be difficult to synthesize, and may be expensive to obtain.

Future Directions

There are many potential future directions for research on 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione. One area of research could be to study the potential use of 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione in combination with other anti-cancer drugs, in order to increase its effectiveness. Another area of research could be to study the potential use of 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione in the treatment of other diseases, such as inflammatory diseases or autoimmune disorders. Additionally, further research could be conducted to better understand the mechanism of action of 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione, in order to develop more effective treatments for cancer and other diseases.

Scientific Research Applications

3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione has been the focus of numerous scientific studies due to its potential use in cancer treatment. It has been found to have anti-cancer properties, and has been shown to inhibit the growth of various cancer cell lines in vitro. 3-chloro-4-(1-piperidinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione has also been shown to have anti-inflammatory properties, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-chloro-4-piperidin-1-yl-1-(2,4,5-trichlorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl4N2O2/c16-8-6-10(18)11(7-9(8)17)21-14(22)12(19)13(15(21)23)20-4-2-1-3-5-20/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCYIEGAYLAMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-piperidin-1-yl-1-(2,4,5-trichlorophenyl)pyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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